molecular formula C19H15N3O B2999422 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile CAS No. 477846-94-9

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile

Cat. No.: B2999422
CAS No.: 477846-94-9
M. Wt: 301.349
InChI Key: QSKNONUGRYJPOT-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile is a chemical compound with the molecular formula C₁₉H₁₅N₃O. It is known for its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a phenoxyacetonitrile moiety.

Preparation Methods

The synthesis of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent substitution reactions to introduce the 4-methylphenyl and phenoxyacetonitrile groups. The reaction conditions often include the use of solvents like dimethylbenzene and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and phenoxyacetonitrile moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrimidine ring and phenoxyacetonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[4-(4-methylphenyl)pyrimidin-2-yl]phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-14-2-4-15(5-3-14)18-10-12-21-19(22-18)16-6-8-17(9-7-16)23-13-11-20/h2-10,12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKNONUGRYJPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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